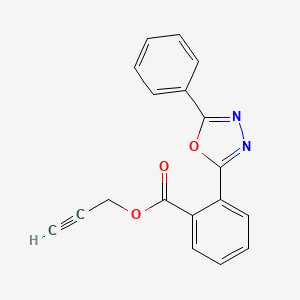
Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate
Description
Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate is a complex organic compound that features a unique combination of functional groups, including an alkyne, an ester, and an oxadiazole ring
Properties
CAS No. |
56894-59-8 |
|---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
prop-2-ynyl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate |
InChI |
InChI=1S/C18H12N2O3/c1-2-12-22-18(21)15-11-7-6-10-14(15)17-20-19-16(23-17)13-8-4-3-5-9-13/h1,3-11H,12H2 |
InChI Key |
WYOBRUDPPXMXPP-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC(=O)C1=CC=CC=C1C2=NN=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide derivative with carbon disulfide, followed by alkylation of the thiol group using alkyl halides such as methyl iodide, allyl bromide, propargyl chloride, or benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester group can be reduced to an alcohol under suitable conditions.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions on the oxadiazole ring.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Materials Science: Used in the development of novel materials with unique electronic and photophysical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of Prop-2-yn-1-yl 2-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways:
Photosensitization: Both the starting material and the product can act as photosensitizers, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways.
Enzyme Inhibition: It may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
1-(Prop-2-yn-1-yl)-1,3-dihydro-2H-benzimidazole-2-thione: Similar in structure but contains a benzimidazole ring instead of an oxadiazole ring.
5,5-Diphenyl-1,3-bis(prop-2-yn-1-yl)imidazolidine-2,4-dione: Contains an imidazolidine ring and is used in similar applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


